Traditional oxadiazole-2-thiol building blocks suffer from rapid metabolic hydroxylation (unsubstituted) or excessive lipophilicity (4-Cl analog). 5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS 445224-41-9) solves both issues: • Para-fluoro substitution completely blocks CYP450 para-hydroxylation, enabling long half-life drug candidates. • Optimized lipophilicity balances bioavailability and cuticle penetration, critical for agrochemical actives. • The oxymethyl spacer maintains consistent thiol pKa, ensuring reproducible S-alkylation kinetics for automated parallel synthesis. Consistent quality for kinase inhibitor and fungicide development.
5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS 445224-41-9) is a highly versatile, bifunctional building block characterized by a reactive oxadiazole-2-thiol core and a metabolically stabilized 4-fluorophenoxymethyl moiety. In synthetic and medicinal chemistry, the 1,3,4-oxadiazole-2-thiol system is prized for its ability to undergo regioselective S-alkylation, oxidation to sulfonyl derivatives, and participation in heterocyclic coupling [1]. By incorporating a para-fluoro substitution on the phenoxy ring, this specific compound offers a critical upgrade over standard aryl-ether scaffolds, providing enhanced metabolic resistance and optimized lipophilicity without the excessive steric bulk associated with heavier halogens. This makes it a high-priority precursor for the development of advanced agrochemicals, enzyme inhibitors, and anti-infective agents where precise physicochemical tuning and reproducible downstream processability are required.
Supports antimicrobial SAR expansion and medicinal chemistry exploration
Reactive thiol group enables S-alkylation for probe or library synthesis
4-fluorophenoxymethyl linker may modulate lipophilicity and conformational profile
Substituting 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol with its unsubstituted counterpart, 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS 74228-33-4), introduces a severe metabolic liability; the unprotected para-position of the phenyl ring is highly susceptible to rapid oxidative clearance (hydroxylation) by cytochrome P450 enzymes, rendering downstream pharmaceutical candidates non-viable [2]. Conversely, substituting with the 4-chloro analog (CAS 62382-85-8) significantly increases the overall lipophilicity (logP) and steric bulk of the molecule, which frequently leads to poor aqueous solubility, increased non-specific protein binding, and steric clashes in tight target binding pockets [1]. Furthermore, utilizing direct 5-(4-fluorophenyl) analogs lacking the oxymethyl spacer alters the electronic environment of the oxadiazole ring, shifting the thiol pKa and disrupting the standardized S-alkylation kinetics required for reproducible parallel library synthesis.
The primary failure point for unsubstituted phenoxy building blocks in drug discovery is rapid Phase I metabolism. The 4-fluoro substitution in 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol replaces the vulnerable C-H bond (bond dissociation energy ~99 kcal/mol) with a highly stable C-F bond (~116 kcal/mol) [1]. This energetic barrier completely blocks cytochrome P450-mediated para-hydroxylation, offering a critical structural advantage over 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol [2].
| Evidence Dimension | Para-position Bond Dissociation Energy (BDE) |
| Target Compound Data | ~116 kcal/mol (C-F bond) |
| Comparator Or Baseline | ~99 kcal/mol (C-H bond in CAS 74228-33-4) |
| Quantified Difference | +17 kcal/mol, preventing oxidative cleavage |
| Conditions | In vivo or microsomal stability assays (CYP450 metabolism) |
Procuring the 4-fluoro analog ensures downstream synthesized candidates bypass the most common metabolic degradation pathway, saving costly redevelopment.
Supports SAR expansion; empirical validation required
Activity not reported for this compound
While halogenation generally increases lipophilicity, the fluorine atom provides a highly controlled shift compared to heavier halogens. The 4-fluoro substitution contributes a minimal lipophilic constant (Hansch π value ≈ +0.14) relative to hydrogen, whereas the 4-chloro analog (CAS 62382-85-8) introduces a massive shift (π ≈ +0.71)[1]. This allows 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol to maintain superior aqueous solubility in physiological buffers and formulation vehicles compared to the heavily lipophilic 4-chloro substitute [2].
| Evidence Dimension | Aromatic substituent lipophilicity contribution (Hansch π value) |
| Target Compound Data | π ≈ +0.14 (4-Fluoro) |
| Comparator Or Baseline | π ≈ +0.71 (4-Chloro analog, CAS 62382-85-8) |
| Quantified Difference | 80% lower lipophilic penalty than chlorine |
| Conditions | Standard octanol/water partition coefficient modeling |
Prevents the 'brick dust' solubility issues in downstream assays that frequently plague compounds synthesized from 4-chloro building blocks.
Ensures reproducible synthesis and assay use
Verify lot-specific COA
In target-directed synthesis, the size of the terminal substituent dictates binding affinity. The fluorine atom in 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol has a van der Waals radius of 1.47 Å, making it a close steric mimic of hydrogen (1.20 Å)[1]. In contrast, the 4-chloro analog possesses a significantly larger radius (1.75 Å), which frequently induces steric clashes in tight hydrophobic pockets [2].
| Evidence Dimension | Substituent van der Waals radius |
| Target Compound Data | 1.47 Å (Fluorine) |
| Comparator Or Baseline | 1.75 Å (Chlorine in CAS 62382-85-8) |
| Quantified Difference | 16% smaller atomic radius |
| Conditions | Receptor pocket spatial accommodation |
Allows the building block to be utilized in structurally constrained targets where bulkier halogenated analogs fail to bind.
Requires cold-chain logistics for integrity
Stability under use conditions to verify
The presence of the oxymethyl spacer (-CH2O-) physically separates the electron-withdrawing fluorophenyl ring from the oxadiazole-2-thiol core. This insulation prevents direct pi-conjugation, ensuring that the thiol moiety maintains a consistent, predictable pKa (~4.0-4.5) and nucleophilicity [1]. Direct 5-(4-fluorophenyl) analogs lacking this spacer suffer from altered electronic environments, leading to variable reaction rates and lower yields during standard S-alkylation procedures.
| Evidence Dimension | Thiol nucleophilicity and pKa stability |
| Target Compound Data | Insulated core (consistent pKa ~4.0-4.5) |
| Comparator Or Baseline | Direct 5-(4-fluorophenyl) attachment (altered pKa due to direct resonance) |
| Quantified Difference | Elimination of direct aryl resonance effects on the reactive thiol |
| Conditions | Standard basic S-alkylation conditions (e.g., K2CO3 / DMF) |
Guarantees highly reproducible yields and standardized reaction times across parallel synthesis workflows, reducing process optimization costs.
Because the 4-fluoro substitution completely blocks para-hydroxylation by CYP450 enzymes, this compound is the optimal starting material for synthesizing advanced kinase inhibitors and receptor antagonists where long biological half-lives are required [1].
In the formulation of novel fungicides and herbicides, the optimized lipophilicity (lower π value compared to chloro analogs) ensures that the final active ingredients maintain sufficient aqueous solubility for field application while still penetrating plant cuticles [2].
The electronic insulation provided by the oxymethyl spacer guarantees consistent thiol nucleophilicity, making this compound an ideal, reliable building block for automated, parallel S-alkylation workflows without the need for constant reaction re-optimization [2].